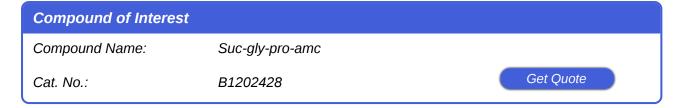


# Application Notes and Protocols for Suc-Gly-Pro-AMC Fluorogenic Assay

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

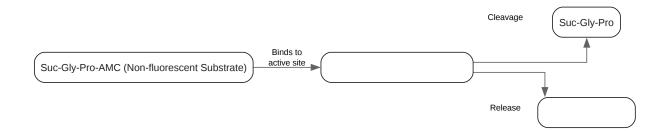
The **Suc-Gly-Pro-AMC** assay is a highly sensitive and continuous fluorometric method for the detection of prolyl endopeptidase (PREP), Fibroblast Activation Protein (FAP), and Dipeptidyl Peptidase IV (DPP4) activity. These serine proteases are involved in a variety of physiological and pathological processes, including glucose metabolism, inflammation, and cancer progression, making them key targets for drug discovery and development.[1][2]

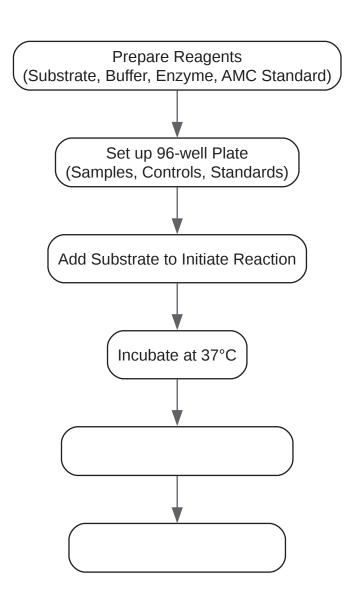
This assay utilizes the fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (**Suc-Gly-Pro-AMC**). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage at the C-terminal side of the proline residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released.[1][2] The rate of AMC liberation, measured by the increase in fluorescence intensity, is directly proportional to the enzyme activity.

## **Assay Principle**

The enzymatic reaction involves the hydrolysis of the peptide bond between proline and AMC, leading to the release of the fluorescent AMC molecule. The fluorescence can be monitored kinetically, providing a real-time measurement of enzyme activity.







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### References

- 1. benchchem.com [benchchem.com]
- 2. DPP4 Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
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